molecular formula C19H18BrN3OS B4698379 N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea

N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea

Cat. No.: B4698379
M. Wt: 416.3 g/mol
InChI Key: FKDGQDWBHNAWQQ-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-N’-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-N’-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea typically involves the reaction of 2-bromoaniline with 4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-bromophenyl)-N’-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea may involve the use of automated reactors and continuous flow systems to optimize the reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-N’-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones, particularly at the thiazolyl moiety.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted urea derivatives, while oxidation and reduction reactions can produce sulfoxides, sulfones, or amines.

Scientific Research Applications

N-(2-bromophenyl)-N’-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-N’-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-N’-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea
  • N-(2-fluorophenyl)-N’-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea
  • N-(2-iodophenyl)-N’-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea

Uniqueness

N-(2-bromophenyl)-N’-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets. Additionally, the combination of the bromophenyl, dimethylphenyl, and thiazolyl groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-bromophenyl)-3-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3OS/c1-11-8-9-12(2)14(10-11)17-13(3)25-19(22-17)23-18(24)21-16-7-5-4-6-15(16)20/h4-10H,1-3H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDGQDWBHNAWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(SC(=N2)NC(=O)NC3=CC=CC=C3Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea
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N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea
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N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea
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N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea
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N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea
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N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea

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